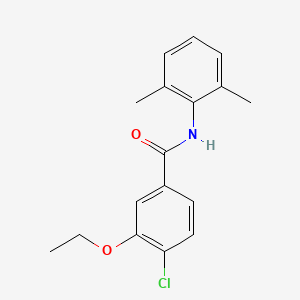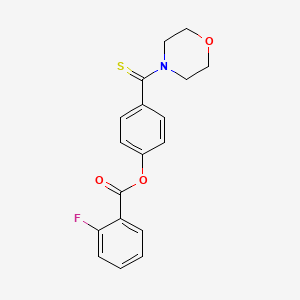
4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate, also known as ESI-09, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It is a potent and selective inhibitor of the epithelial sodium channel (ENaC) and has shown promise in treating various diseases such as cystic fibrosis, hypertension, and pulmonary edema.
Mécanisme D'action
4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate is a selective inhibitor of ENaC, which is a protein that regulates the movement of sodium ions across cell membranes. ENaC is found in various tissues throughout the body, including the lungs, kidneys, and colon. Inhibition of ENaC reduces the movement of sodium ions, which can have various physiological effects depending on the tissue.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been shown to have various biochemical and physiological effects depending on the tissue. In the lungs, inhibition of ENaC by 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate can reduce the accumulation of mucus and fluid, improving lung function. In the kidneys, inhibition of ENaC can reduce sodium reabsorption, leading to increased urine output and reduced blood pressure. In the colon, inhibition of ENaC can reduce sodium absorption, leading to increased water retention and softer stools.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has several advantages as a research tool. It is a potent and selective inhibitor of ENaC, making it a useful tool for studying the physiological effects of ENaC inhibition. It is also relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time. Additionally, its effects can be tissue-specific, which can make it difficult to generalize its effects across different tissues.
Orientations Futures
There are several future directions for research on 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate. One area of interest is its potential in treating hypertension and pulmonary edema. Further studies are needed to determine its efficacy in these conditions and to identify any potential side effects. Another area of interest is its potential in treating other diseases that are characterized by overactive ENaC, such as Liddle syndrome and pseudohypoaldosteronism. Finally, there is a need for further research on the mechanism of action of 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate, particularly in tissues outside of the lungs.
Méthodes De Synthèse
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate involves a multi-step process that begins with the reaction of 4-aminophenyl 2-fluorobenzoate with morpholine to form 4-(4-morpholinyl)phenyl 2-fluorobenzoate. This intermediate is then reacted with carbon disulfide to form 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate.
Applications De Recherche Scientifique
4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been extensively studied for its potential therapeutic applications. Its ability to inhibit ENaC makes it a promising candidate for the treatment of cystic fibrosis, a genetic disease that affects the lungs and digestive system. ENaC is overactive in patients with cystic fibrosis, leading to the accumulation of thick, sticky mucus in the lungs. 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been shown to reduce the activity of ENaC, which could help to thin the mucus and improve lung function.
In addition to cystic fibrosis, 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has also been studied for its potential in treating hypertension and pulmonary edema. Hypertension is a condition characterized by high blood pressure, and ENaC has been implicated in its development. 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been shown to reduce blood pressure in animal models, suggesting that it could be a potential treatment for hypertension. Pulmonary edema, a condition in which fluid accumulates in the lungs, can also be caused by overactive ENaC. 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been shown to reduce the accumulation of fluid in the lungs, making it a potential treatment for pulmonary edema.
Propriétés
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-16-4-2-1-3-15(16)18(21)23-14-7-5-13(6-8-14)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPAZXHEQPYYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Morpholin-4-ylcarbonothioyl)phenyl 2-fluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)

![4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784133.png)

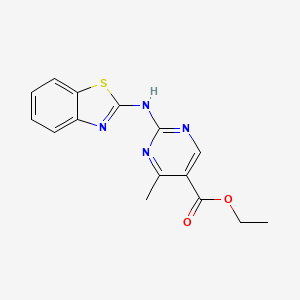
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)
![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)
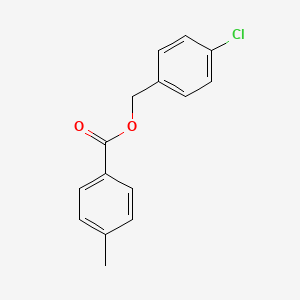
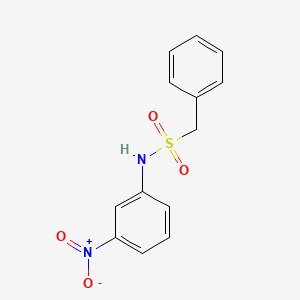

![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)
